(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Vue d'ensemble

Description

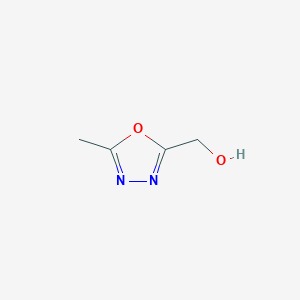

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a chemical compound with the molecular formula C4H6N2O2. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves the reduction of 5-methyl-1,2,4-oxadiazole-3-carboxylate using sodium borohydride (NaBH4) in a mixture of tetrahydrofuran (THF) and ethanol at 0°C. The reaction is typically stirred for one hour and then quenched with ammonium chloride (NH4Cl) before being concentrated under vacuum .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methyl position .

Applications De Recherche Scientifique

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol

- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol

- (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Uniqueness

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is unique due to its oxadiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a compound that belongs to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the oxadiazole ring. This structure allows for interactions with various biological targets, leading to a range of pharmacological effects. The compound has demonstrated potential in several areas, including:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation through modulation of specific pathways.

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases.

Target Interactions

The compound interacts with various enzymes and receptors, influencing multiple biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cellular proliferation and survival pathways .

- Signaling Pathway Modulation : It affects major signaling pathways like MAPK/ERK, impacting cell growth and differentiation .

Biochemical Pathways

The compound's activity is linked to its ability to influence several key biochemical pathways:

- Oxidative Stress Response : Alters gene expression related to oxidative stress, potentially providing protective effects against cellular damage.

- Apoptosis Regulation : Modulates apoptotic pathways, which can lead to cell death in cancer cells while preserving normal cells .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

-

Anticancer Activity :

- In vitro studies showed that the compound inhibited the growth of various cancer cell lines at micromolar concentrations. For instance, it demonstrated an IC50 value of 32.9 µM against promastigote forms of Leishmania species .

- The compound's selectivity index (SI) indicates lower cytotoxicity toward normal cells compared to cancer cells, suggesting a favorable therapeutic window .

- Antimicrobial Effects :

- Neuroprotective Potential :

In Vivo Studies

A study involving Wistar rats administered with this compound showed promising results in reducing oxidative stress markers and improving overall metabolic profiles. The study indicated that low doses enhanced cellular function without significant toxicity .

Metabolic Pathway Analysis

Research utilizing HPLC-MS/MS techniques identified several metabolites resulting from the biotransformation of the compound. These metabolites were linked to its pharmacological effects and provided insights into its metabolic stability and efficacy over time .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLOUZXOEJVYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603472 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-37-7 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.